molecular formula C10H15ClO B14749847 3-Chloro-d-camphor CAS No. 1925-57-1

3-Chloro-d-camphor

Cat. No.: B14749847
CAS No.: 1925-57-1
M. Wt: 186.68 g/mol
InChI Key: TYKNIXUIZSBZSO-FWWHASMVSA-N
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Description

3-Chloro-d-camphor, also known as 3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a chlorinated derivative of camphor. It is a bicyclic monoterpene ketone with the molecular formula C10H15ClO and a molecular weight of 186.68 g/mol . This compound is known for its distinct aromatic odor and is used in various applications, including medicinal and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-d-camphor can be synthesized through the chlorination of camphor. The process involves the reaction of camphor with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous chlorination of camphor in a reactor, followed by purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-d-camphor undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-d-camphor has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-d-camphor involves its interaction with specific molecular targets. It is known to activate and sensitize transient receptor potential channels, which are involved in various physiological processes such as pain perception and inflammation. The compound binds to these channels, leading to their activation and subsequent physiological effects .

Comparison with Similar Compounds

    Camphor: A non-chlorinated analog with similar structural features but different chemical properties.

    3-Chloroborneol: A reduced form of 3-chloro-d-camphor.

    3-Chlorocamphoric acid: An oxidized form of this compound .

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated analogs. This makes it valuable in specific applications where such properties are desired .

Properties

CAS No.

1925-57-1

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

(1R,3S,4S)-3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15ClO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1

InChI Key

TYKNIXUIZSBZSO-FWWHASMVSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)Cl

Canonical SMILES

CC1(C2CCC1(C(=O)C2Cl)C)C

Origin of Product

United States

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